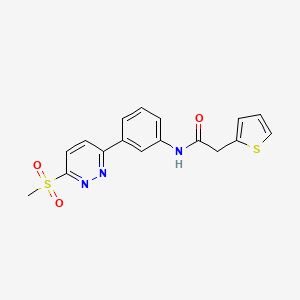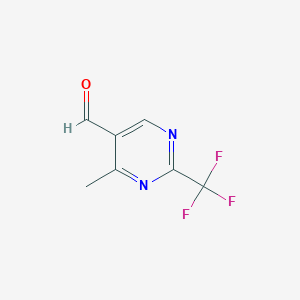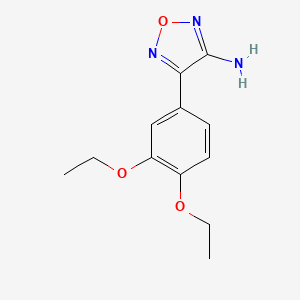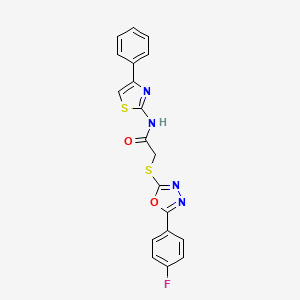
1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid” is a complex organic compound. It likely contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a carboxylic acid group (-COOH), and a benzyl group (C6H5CH2-) that is substituted with bromine (Br) and fluorine (F) atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the indole ring, the introduction of the bromine and fluorine atoms, and the attachment of the benzyl and carboxylic acid groups . The exact methods would depend on the specific reactions used and the order in which the groups are attached.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole and benzyl groups would likely contribute significant aromatic character to the molecule, and the electronegative bromine and fluorine atoms would likely influence its electronic distribution .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the electron-rich indole ring, the electronegative bromine and fluorine atoms, and the carboxylic acid group . These groups could potentially participate in a variety of chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the electronegative bromine and fluorine atoms could influence its solubility, while the aromatic indole and benzyl groups could influence its stability .
Scientific Research Applications
Synthesis and Structural Development
1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid is a compound that has been explored in various synthesis processes and structural developments. For instance, research has demonstrated methods for the synthesis of fluoroindolecarboxylic acids, highlighting the strategic importance of the compound in the development of novel indole derivatives. Notably, a study elaborates on a rational access to twelve fluoroindolecarboxylic acids, emphasizing the preparation of these compounds from corresponding fluoroindoles or through permutation reactions. The research underlines the significance of protecting the nitrogen atom in the five-membered ring during the synthesis, pointing to the compound's role in the methodological advancements in organic synthesis (Schlosser, Ginanneschi, & Leroux, 2006).
Photophysical Studies and Probe Development
The compound's derivatives have been investigated for their photophysical properties, suggesting potential applications in probe development and material sciences. Research in this domain has led to the synthesis of new indole derivatives from β-brominated dehydroamino acids. The study explores the compounds' fluorescence properties in various solvents, indicating their potential as candidates for fluorescent probes. The response of these compounds to fluoride ions was specifically evaluated, showcasing their potential in selective sensing applications (Pereira et al., 2010).
Antitumor and Medicinal Chemistry
In the realm of medicinal chemistry, the derivatives of this compound have shown promise in antitumor activities. For example, a study discusses the synthesis of a series of new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones starting from 5-bromo-1H-indole. The synthesized compounds were evaluated for their in vitro antitumor activities against various cell lines, with some compounds demonstrating inhibitory activity surpassing that of the control drug sunitinib. This research underscores the compound's potential utility in the development of new antitumor agents (Houxing, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFNO2/c17-12-5-6-13(18)11(7-12)9-19-14-4-2-1-3-10(14)8-15(19)16(20)21/h1-8H,9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELZTEAOBLRFCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=C(C=CC(=C3)Br)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile](/img/structure/B2363528.png)
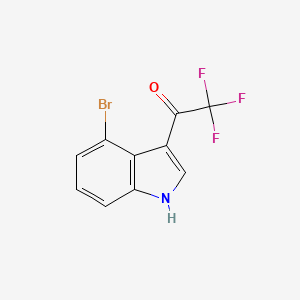
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2363530.png)
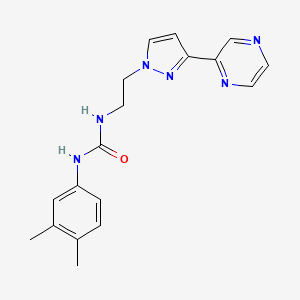
![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2363533.png)


